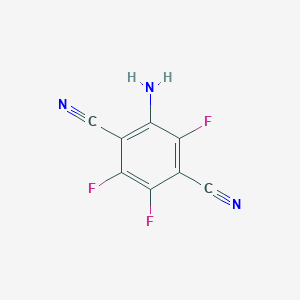

2-Amino-3,5,6-trifluoroterephthalonitrile

Description

Properties

IUPAC Name |

2-amino-3,5,6-trifluorobenzene-1,4-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2F3N3/c9-5-3(1-12)7(11)8(14)4(2-13)6(5)10/h14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJQQOCSLHWPLLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C1=C(C(=C(C(=C1F)F)C#N)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40345846 | |

| Record name | 2-Amino-3,5,6-trifluoroterephthalonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40345846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133622-66-9 | |

| Record name | 2-Amino-3,5,6-trifluoro-1,4-benzenedicarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133622-66-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-3,5,6-trifluoroterephthalonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40345846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-3,5,6-trifluoroterephthalonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: 2-Amino-3,5,6-trifluoroterephthalonitrile

CAS Number: 133622-66-9

This technical guide provides a comprehensive overview of 2-Amino-3,5,6-trifluoroterephthalonitrile, a fluorinated aromatic compound with significant potential in chemical synthesis and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its properties, synthesis, and potential applications.

Chemical and Physical Properties

This compound is a trifluorinated aminobenzonitrile derivative. The presence of fluorine atoms and amino and cyano functional groups imparts unique chemical reactivity and potential for biological activity. A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Source |

| CAS Number | 133622-66-9 | N/A |

| Molecular Formula | C₈H₂F₃N₃ | N/A |

| Molecular Weight | 197.12 g/mol | N/A |

| Predicted XlogP | 1.5 | [1] |

| Predicted Collision Cross Section ([M+H]⁺) | 143.1 Ų | [1] |

| Predicted Collision Cross Section ([M-H]⁻) | 144.3 Ų | [1] |

Table 1: Physicochemical Properties of this compound

Synthesis and Reactivity

A plausible synthetic approach, based on the synthesis of similar compounds, could involve the following conceptual workflow:

Figure 1: Conceptual Synthetic Workflow. A potential route to the target compound.

This proposed pathway involves the selective nucleophilic substitution of a fluorine atom in a tetrafluoroterephthalonitrile precursor with an amino group. The regioselectivity of such reactions is a critical aspect, influenced by the electronic effects of the existing substituents.[3]

Applications in Drug Discovery and Medicinal Chemistry

Fluorinated organic molecules are of significant interest in medicinal chemistry due to the unique properties conferred by fluorine atoms, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity.[5][6][7] While specific biological activities or signaling pathway modulation by this compound have not been detailed in the available literature, its structural motifs are present in various biologically active compounds.

Nitrile-containing compounds, for instance, are found in over 30 approved pharmaceuticals and are known to act as pharmacophores in a variety of therapeutic agents.[8] The nitrile group can participate in hydrogen bonding and other interactions with biological targets. Furthermore, aminobenzonitrile scaffolds are versatile building blocks for the synthesis of a wide range of heterocyclic compounds with potential therapeutic applications.

Given its structure, this compound could serve as a valuable starting material for the synthesis of novel kinase inhibitors, protease inhibitors, or other targeted therapies. The combination of the electron-withdrawing trifluoromethyl group, the nucleophilic amino group, and the reactive nitrile functionalities provides multiple avenues for chemical elaboration.

The general importance of fluorinated amino acids and related building blocks in drug design is well-established. They have been utilized to create mechanism-based enzyme inhibitors and to modulate the pharmacokinetic properties of peptides and small molecules.[6]

Spectroscopic Data

Detailed experimental spectroscopic data (¹H-NMR, ¹³C-NMR, IR, and Mass Spectrometry) for this compound are not available in the public domain based on the conducted searches. However, predicted mass spectrometry data is available.[1]

Predicted Mass Spectrometry Data:

| Adduct | m/z |

| [M+H]⁺ | 198.02736 |

| [M+Na]⁺ | 220.00930 |

| [M-H]⁻ | 196.01280 |

| [M+NH₄]⁺ | 215.05390 |

| [M+K]⁺ | 235.98324 |

Table 2: Predicted m/z values for various adducts of this compound. [1]

For researchers synthesizing this compound, a general experimental workflow for characterization would be as follows:

Figure 2: General Characterization Workflow. Standard analytical techniques for structural elucidation.

Safety Information

This compound should be handled with care in a laboratory setting. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.[9]

Conclusion

This compound is a promising building block for medicinal chemistry and materials science. Its unique combination of functional groups and fluorine substitution patterns offers significant opportunities for the development of novel compounds with tailored properties. Further research is warranted to fully elucidate its reactivity, biological activity, and potential applications in drug discovery and development. The lack of detailed, publicly available synthesis protocols and spectroscopic data highlights an area for future research and publication to facilitate its broader use in the scientific community.

References

- 1. PubChemLite - this compound (C8H2F3N3) [pubchemlite.lcsb.uni.lu]

- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 3. researchgate.net [researchgate.net]

- 4. On the Synthesis of 2-Amino-4,6-difluorobenzonitrile: Highly Selective Formation of 5-Fluoro-3-nitro-1,2-benzoquinone 2-Diazide in the Attempted Sandmeyer Cyanation of 2,4-Difluoro-6-nitrobenzenediazonium Cation† - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]

- 5. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 9. echemi.com [echemi.com]

An In-Depth Technical Guide to the Molecular Structure of 2-Amino-3,5,6-trifluoroterephthalonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and properties of 2-Amino-3,5,6-trifluoroterephthalonitrile. Due to the limited availability of specific experimental data for this compound, this guide also includes detailed information on the closely related analogue, 2,3,5,6-Tetrafluoroterephthalonitrile, to provide a comparative context for its structural and spectroscopic characteristics.

Compound Identification and Physical Properties

This compound is a fluorinated aromatic compound with the IUPAC name 2-amino-3,5,6-trifluorobenzene-1,4-dicarbonitrile. Its fundamental properties are summarized in the table below. For comparative purposes, the properties of 2,3,5,6-Tetrafluoroterephthalonitrile are also provided.

| Property | This compound | 2,3,5,6-Tetrafluoroterephthalonitrile |

| CAS Number | 133622-66-9 | 1835-49-0 |

| Molecular Formula | C₈H₂F₃N₃ | C₈F₄N₂ |

| Molecular Weight | 197.12 g/mol | 200.09 g/mol [1] |

| Melting Point | 138-140 °C | 197-199 °C[2][3] |

| Boiling Point | 343.2±42.0 °C (Predicted) | 243.3±40.0 °C (Predicted)[3] |

| Density | 1.54±0.1 g/cm³ (Predicted) | 1.5±0.1 g/cm³[3] |

| Solubility | No data available | Soluble in hot methanol[2] |

| Appearance | No data available | White to light yellow solid[1] |

Logical Relationship of Compound Identifiers

Caption: Hierarchical relationship of identifiers for this compound.

Molecular Structure and Geometry

Spectroscopic Data

Mass Spectrometry

While experimental mass spectra for this compound are not widely published, predicted data for its protonated and other adducts are available. High-resolution mass spectrometry (HRMS) is a crucial technique for confirming the elemental composition of novel compounds[5][6][7][8].

Predicted Mass Spectrometry Data for this compound Adducts

| Adduct | Predicted m/z |

| [M+H]⁺ | 198.02736 |

| [M+Na]⁺ | 220.00930 |

| [M-H]⁻ | 196.01280 |

| [M+NH₄]⁺ | 215.05390 |

| [M+K]⁺ | 235.98324 |

Data sourced from PubChem.

For comparison, the mass spectrum (electron ionization) of 2,3,5,6-Tetrafluoroterephthalonitrile is available in the NIST WebBook[9][10].

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules[11][12][13]. For this compound, ¹H, ¹³C, and ¹⁹F NMR would provide key structural information.

-

¹H NMR: The spectrum is expected to show a broad singlet for the amino (-NH₂) protons. The exact chemical shift would be influenced by the solvent and concentration.

-

¹³C NMR: The spectrum would display distinct signals for the aromatic carbons, with the carbons attached to fluorine exhibiting characteristic splitting patterns. The chemical shifts of the cyano carbons would also be observable.

-

¹⁹F NMR: This would be the most informative spectrum, likely showing distinct signals for the three fluorine atoms, with coupling between them.

While specific experimental NMR data for the target compound is not available, spectra for the analogue 2,3,5,6-Tetrafluoroterephthalonitrile are accessible and can be used for comparative analysis[14][15].

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule[16]. The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the amino (N-H), cyano (C≡N), and carbon-fluorine (C-F) bonds, as well as aromatic C-H and C=C stretching vibrations.

Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| N-H stretch | 3500-3300 | Two bands, characteristic of a primary amine |

| C≡N stretch | 2260-2200 | Strong, sharp absorption |

| Aromatic C=C stretch | 1600-1450 | Multiple bands |

| C-F stretch | 1400-1000 | Strong absorptions |

| Aromatic C-H stretch | ~3100-3000 |

The IR spectrum of 2,3,5,6-Tetrafluoroterephthalonitrile is available in public databases and can serve as a reference for the C-F and C≡N stretching frequencies in a similar molecular environment[9][17][18].

Experimental Protocols

A detailed, validated experimental protocol for the synthesis of this compound is not readily found in peer-reviewed literature. However, a plausible synthetic route can be inferred from the synthesis of its precursor, 2,3,5,6-Tetrafluoroterephthalonitrile, and general methods for the amination of fluorinated aromatic compounds.

Synthesis of 2,3,5,6-Tetrafluoroterephthalonitrile (Analogue)

A reported method for the synthesis of 2,3,5,6-Tetrafluoroterephthalonitrile involves the reaction of tetrachloroterephthalonitrile with potassium fluoride in dimethylformamide[2].

Experimental Workflow for the Synthesis of 2,3,5,6-Tetrafluoroterephthalonitrile

Caption: A generalized workflow for the synthesis of 2,3,5,6-Tetrafluoroterephthalonitrile.

Postulated Synthesis of this compound

The synthesis of the target compound would likely involve the selective nucleophilic aromatic substitution of one fluorine atom in 2,3,5,6-Tetrafluoroterephthalonitrile with an amino group. This could potentially be achieved by reacting the tetrafluoro precursor with ammonia or a protected amine source under controlled conditions. The specific reaction conditions, such as temperature, pressure, and solvent, would need to be optimized to achieve regioselectivity and avoid further substitution.

Applications in Drug Development

While there is no specific information available on the direct application of this compound in drug development, the presence of the trifluorinated aminobenzonitrile scaffold suggests potential utility as a building block in medicinal chemistry. Fluorinated aromatic rings are commonly incorporated into drug candidates to enhance metabolic stability, binding affinity, and bioavailability. The amino and cyano groups provide versatile handles for further chemical modification and elaboration into more complex molecular architectures.

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also known to cause skin and serious eye irritation and may cause respiratory irritation. Therefore, appropriate personal protective equipment, including gloves, protective clothing, and eye/face protection, should be worn when handling this compound. All work should be conducted in a well-ventilated area[2].

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for professional scientific guidance. The information provided, particularly concerning predicted data and postulated synthetic routes, should be verified through experimental studies.

References

- 1. Tetrafluoroterephthalonitrile 99 1835-49-0 [sigmaaldrich.com]

- 2. Tetrafluoroterephthalonitrile | 1835-49-0 [chemicalbook.com]

- 3. 2,3,5,6-Tetrafluoroterephthalonitrile | CAS#:1835-49-0 | Chemsrc [chemsrc.com]

- 4. mjas.analis.com.my [mjas.analis.com.my]

- 5. Mass Spectrometry for Organic Matter Analysis | Environmental Molecular Sciences Laboratory [emsl.pnnl.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. almacgroup.com [almacgroup.com]

- 8. w3.ual.es [w3.ual.es]

- 9. 1,4-Benzenedicarbonitrile, 2,3,5,6-tetrafluoro- [webbook.nist.gov]

- 10. 1,4-Benzenedicarbonitrile, 2,3,5,6-tetrafluoro- [webbook.nist.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. NMR Spectroscopy [www2.chemistry.msu.edu]

- 13. epfl.ch [epfl.ch]

- 14. spectrabase.com [spectrabase.com]

- 15. Tetrafluoroterephthalonitrile(1835-49-0) 13C NMR spectrum [chemicalbook.com]

- 16. uanlch.vscht.cz [uanlch.vscht.cz]

- 17. Tetrafluoroterephthalonitrile(1835-49-0) IR2 spectrum [chemicalbook.com]

- 18. Tetrafluoroterephthalonitrile | C8F4N2 | CID 15783 - PubChem [pubchem.ncbi.nlm.nih.gov]

2-Amino-3,5,6-trifluoroterephthalonitrile: A Technical Overview of Physical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the known physical properties of 2-Amino-3,5,6-trifluoroterephthalonitrile, a fluorinated aromatic compound with potential applications in organic synthesis and medicinal chemistry. Due to the limited availability of detailed experimental data in publicly accessible scientific literature, this document primarily presents information from commercial suppliers and chemical databases.

Core Physical Properties

The physical characteristics of this compound are summarized in the table below. It is important to note that while some of these properties are derived from literature sources, others are predicted values and should be considered as such.

| Property | Value | Source |

| Molecular Formula | C₈H₂F₃N₃ | PubChemLite[1] |

| Molecular Weight | 197.12 g/mol | PubChemLite[1] |

| CAS Number | 133622-66-9 | BLD Pharm[2] |

| Melting Point | 138-140 °C (lit.) | ChemicalBook[3] |

| Boiling Point | 343.2 ± 42.0 °C (Predicted) | ChemicalBook[3] |

| Density | 1.54 ± 0.1 g/cm³ (Predicted) | ChemicalBook |

| XLogP3 | 1.5 (Predicted) | PubChemLite[1] |

| InChI | InChI=1S/C8H2F3N3/c9-5-3(1-12)7(11)8(14)4(2-13)6(5)10/h14H2 | PubChemLite[1] |

| InChIKey | JJQQOCSLHWPLLT-UHFFFAOYSA-N | PubChemLite[1] |

| SMILES | C(#N)C1=C(C(=C(C(=C1F)F)C#N)F)N | PubChemLite[1] |

Experimental Protocols

-

Melting Point: Determined using a calibrated melting point apparatus, such as a capillary tube method (e.g., using a Thomas-Hoover or similar device) or differential scanning calorimetry (DSC).

-

Boiling Point: Can be determined by distillation under atmospheric or reduced pressure. Given the predicted high boiling point, vacuum distillation would be the preferred method to prevent decomposition.

-

Density: Can be measured using a pycnometer or a digital density meter.

-

Spectroscopic Analysis:

-

Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR spectra would be recorded on a high-resolution NMR spectrometer using a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Infrared (IR) Spectroscopy: An FTIR spectrometer would be used to obtain the infrared spectrum of the compound, typically as a KBr pellet or a thin film.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition and exact mass of the molecule.

-

Logical Relationships in Synthesis

While a specific, detailed synthesis protocol for this compound is not available in the reviewed literature, a logical synthetic pathway can be inferred from related chemistry. A plausible approach would involve the nucleophilic aromatic substitution (SNAr) of an amino group for a fluorine atom on a tetrafluoroterephthalonitrile precursor. This relationship is depicted in the following diagram.

Caption: Plausible synthetic route to this compound.

Further Research

The lack of comprehensive experimental data for this compound highlights an opportunity for further research. A thorough investigation into its synthesis, purification, and characterization would provide the scientific community with valuable data. Furthermore, given the prevalence of fluorinated compounds in medicinal chemistry, exploring the biological activities of this molecule could uncover novel therapeutic applications.[4][5][6][7][8][9] The nitrile groups also present a handle for further chemical modifications, potentially leading to a diverse library of derivatives for screening.[10]

References

- 1. PubChemLite - this compound (C8H2F3N3) [pubchemlite.lcsb.uni.lu]

- 2. 133622-66-9|this compound|BLD Pharm [bldpharm.com]

- 3. This compound CAS#: 133622-66-9 [amp.chemicalbook.com]

- 4. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Biological Utility of Fluorinated Compounds: from Materials Design to Molecular Imaging, Therapeutics and Environmental Remediation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Metabolic and Pharmaceutical Aspects of Fluorinated Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Amino-3,5,6-trifluoroterephthalonitrile

This technical guide provides a comprehensive overview of the safety, handling, and physicochemical properties of 2-Amino-3,5,6-trifluoroterephthalonitrile (CAS No: 133622-66-9). The information is intended for researchers, scientists, and professionals in drug development and other scientific fields who may handle or work with this compound.

Chemical and Physical Properties

This compound is a fluorinated aromatic compound. Its key physical and chemical properties are summarized in the table below. These properties are essential for understanding its behavior in various experimental and storage conditions.

| Property | Value | Source |

| Melting Point | 138-140 °C | [1] |

| Boiling Point (Predicted) | 343.2 ± 42.0 °C | [1] |

| Density (Predicted) | 1.54 ± 0.1 g/cm³ | [1] |

| pKa (Predicted) | -2.34 ± 0.10 | [1] |

Safety and Hazard Information

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance. The primary hazards are related to its acute toxicity, and skin, eye, and respiratory irritation.

GHS Hazard Classification:

| Hazard Class | Category |

| Acute Toxicity, Oral | Category 4 |

| Acute Toxicity, Dermal | Category 4 |

| Acute Toxicity, Inhalation | Category 4 |

| Skin Irritation | Category 2 |

| Eye Irritation | Category 2 |

| Specific target organ toxicity – single exposure | Category 3 (Respiratory irritation) |

Hazard Statements:

-

H302: Harmful if swallowed.[2]

-

H312: Harmful in contact with skin.[2]

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H332: Harmful if inhaled.[2]

-

H335: May cause respiratory irritation.[2]

Precautionary Statements: A comprehensive list of precautionary statements for handling this compound is provided in the handling and storage section.

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical and toxicological properties of this compound are not available in the provided search results. For guidance, researchers should refer to standard OECD (Organisation for Economic Co-operation and Development) guidelines for chemical testing. For instance, acute oral toxicity can be assessed following OECD Guideline 423.

Below is a generalized workflow for assessing the acute oral toxicity of a chemical compound like this compound.

Handling, Storage, and First Aid

Proper handling and storage procedures are crucial to minimize the risks associated with this compound.

Handling:

-

Handle in a well-ventilated place.[2]

-

Wear suitable protective clothing, including gloves and eye/face protection.[2]

-

Avoid contact with skin and eyes.[2]

-

Avoid the formation of dust and aerosols.[2]

-

Use non-sparking tools.[2]

-

Prevent fire caused by electrostatic discharge steam.[2]

-

Do not eat, drink, or smoke when using this product.[2]

-

Wash hands thoroughly after handling.[2]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]

-

Store locked up.[2]

-

Store apart from foodstuff containers or incompatible materials.[2]

First-Aid Measures:

-

If swallowed: Get medical help. Rinse mouth.[2]

-

If on skin: Wash with plenty of water. Get medical help if skin irritation occurs. Take off contaminated clothing and wash it before reuse.[2]

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

-

If inhaled: Remove person to fresh air and keep comfortable for breathing. Get medical help if you feel unwell.[2]

The following diagram illustrates the logical flow of actions in case of accidental exposure.

Signaling Pathways

There is no information available in the provided search results regarding the signaling pathways affected by this compound. This compound is primarily documented as a chemical intermediate, and its biological effects have not been extensively studied or reported.

Disposal Considerations

Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations, and product characteristics at the time of disposal.[2]

Summary

This compound is a chemical compound with defined physical properties and known hazards, including acute toxicity and irritation. Strict adherence to safety protocols for handling, storage, and disposal is essential to mitigate risks. Further research is required to elucidate its biological activity and toxicological profile in detail. The absence of data on experimental protocols and signaling pathways highlights the need for more comprehensive studies on this compound.

References

Solubility Profile of 2-Amino-3,5,6-trifluoroterephthalonitrile in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3,5,6-trifluoroterephthalonitrile is a fluorinated aromatic compound with potential applications in medicinal chemistry and materials science. Understanding its solubility in various organic solvents is a critical parameter for its synthesis, purification, formulation, and application. The presence of both a polar amino group and nitrile functionalities, combined with a highly fluorinated benzene ring, suggests a nuanced solubility profile that is dependent on the specific properties of the solvent.

This technical guide provides a comprehensive overview of the methodologies used to determine the solubility of this compound. While specific quantitative solubility data for this compound is not extensively available in published literature, this document outlines a standardized experimental protocol for its determination. Furthermore, it presents an illustrative data table and a detailed experimental workflow to guide researchers in their laboratory investigations.

Data Presentation

| Solvent | Temperature (°C) | Solubility (g/L) | Method of Analysis |

| Methanol | 25 | Hypothetical Value: 15.2 | HPLC |

| Ethanol | 25 | Hypothetical Value: 12.8 | HPLC |

| Acetone | 25 | Hypothetical Value: 25.5 | HPLC |

| Acetonitrile | 25 | Hypothetical Value: 20.1 | HPLC |

| Dichloromethane | 25 | Hypothetical Value: 8.5 | HPLC |

| Ethyl Acetate | 25 | Hypothetical Value: 18.7 | HPLC |

| Tetrahydrofuran (THF) | 25 | Hypothetical Value: 30.2 | HPLC |

| Toluene | 25 | Hypothetical Value: 2.1 | HPLC |

| Heptane | 25 | Hypothetical Value: <0.1 | HPLC |

| Dimethyl Sulfoxide (DMSO) | 25 | Hypothetical Value: >100 | HPLC |

Experimental Protocols

The determination of the thermodynamic solubility of this compound can be reliably achieved using the widely accepted isothermal shake-flask method. This method involves equilibrating an excess of the solid compound with the solvent of interest at a constant temperature until a saturated solution is formed. The concentration of the dissolved solute in the saturated solution is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

Isothermal Shake-Flask Method for Solubility Determination

1. Materials and Equipment:

-

This compound (solid, >98% purity)

-

Selected organic solvents (HPLC grade or equivalent)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis), or a UV-Vis Spectrophotometer.

2. Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, ensuring a visible amount of undissolved solid remains at equilibrium.

-

Add a known volume of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the withdrawn solution through a syringe filter into a clean vial to remove any undissolved microparticles.

-

Dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantitative Analysis (HPLC Method):

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Develop a suitable HPLC method (e.g., isocratic or gradient elution with a C18 column and a mobile phase of acetonitrile and water).

-

Inject the standard solutions to construct a calibration curve of peak area versus concentration.

-

Inject the diluted sample solution and determine its concentration from the calibration curve.

-

Calculate the original concentration of the saturated solution by accounting for the dilution factor. This value represents the solubility.

-

-

Quantitative Analysis (UV-Vis Spectroscopy Method):

-

Determine the wavelength of maximum absorbance (λmax) of this compound in the specific solvent.

-

Prepare a series of standard solutions of known concentrations and measure their absorbance at λmax to create a calibration curve according to the Beer-Lambert law.

-

Measure the absorbance of the diluted, filtered sample solution.

-

Calculate the concentration of the diluted sample from the calibration curve and subsequently the solubility of the original saturated solution.

-

Mandatory Visualization

Spectroscopic Data of 2-Amino-3,5,6-trifluoroterephthalonitrile: An In-depth Technical Guide

Disclaimer: As of December 2025, a comprehensive search of scientific literature and chemical databases has revealed no publicly available experimental spectroscopic data for 2-Amino-3,5,6-trifluoroterephthalonitrile. This guide provides predicted mass spectrometry data for the target compound and, for comparative purposes, experimental data for structurally analogous compounds. Generic experimental protocols for acquiring such data are also detailed.

This technical guide is intended for researchers, scientists, and drug development professionals, providing a consolidated resource on the spectroscopic characteristics of this compound and related compounds. Due to the absence of experimental data for the primary compound, this document focuses on predicted data, data from structural analogs, and the methodologies for obtaining such crucial analytical information.

Predicted Spectroscopic Data for this compound

The only available quantitative data for this compound is predicted mass spectrometry information, which is valuable for initial identification and characterization efforts in mass spectrometry-based analyses.

Predicted Mass Spectrometry Data

The following table summarizes the predicted collision cross-section (CCS) values for various adducts of this compound. These predictions are useful for interpreting data from ion mobility-mass spectrometry experiments.

| Adduct | m/z (Mass-to-Charge Ratio) | Predicted CCS (Ų) |

| [M+H]⁺ | 198.02736 | 143.1 |

| [M+Na]⁺ | 220.00930 | 154.5 |

| [M-H]⁻ | 196.01280 | 144.3 |

| [M+NH₄]⁺ | 215.05390 | 155.8 |

| [M+K]⁺ | 235.98324 | 151.6 |

| [M+H-H₂O]⁺ | 180.01734 | 127.2 |

| [M+HCOO]⁻ | 242.01828 | 154.9 |

| [M+CH₃COO]⁻ | 256.03393 | 219.2 |

| [M]⁺ | 197.01953 | 132.2 |

| [M]⁻ | 197.02063 | 132.2 |

Spectroscopic Data of Structurally Analogous Compounds

To provide a frame of reference for the expected spectroscopic features of this compound, experimental data for two structurally related compounds, 2,3,5,6-Tetrafluoroaniline and Tetrafluoroterephthalonitrile , are presented below. These compounds share key structural motifs with the target molecule—the aminotrifluorophenyl group and the dicyanotetrafluorophenyl group, respectively.

Experimental Data for 2,3,5,6-Tetrafluoroaniline

This compound is an analog that contains the amino group on a tetrafluorinated benzene ring, which can provide insights into the expected vibrational frequencies (IR) and potential NMR signals for the aromatic portion of the target molecule.

The following table lists the major absorption bands from the infrared spectrum of 2,3,5,6-Tetrafluoroaniline.[1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3480 | Strong | N-H Stretch (asymmetric) |

| 3390 | Strong | N-H Stretch (symmetric) |

| 1650 | Strong | N-H Scissoring |

| 1520 | Strong | C=C Aromatic Stretch |

| 1480 | Strong | C=C Aromatic Stretch |

| 1370 | Medium | C-N Stretch |

| 1100 | Strong | C-F Stretch |

| 950 | Strong | C-F Stretch |

Experimental Data for Tetrafluoroterephthalonitrile

This analog is the direct precursor to the target molecule, lacking only the amino group. Its spectroscopic data is highly relevant for understanding the influence of the nitrile and fluorine substituents on the benzene ring.

The following tables summarize the ¹³C and ¹⁹F NMR data for Tetrafluoroterephthalonitrile.

¹³C NMR Spectral Data [2]

| Chemical Shift (δ, ppm) | Assignment |

| 147.5 (m) | C-F |

| 110.1 (t) | C-CN |

| 108.8 (s) | C≡N |

¹⁹F NMR Spectral Data [3]

| Chemical Shift (δ, ppm) | Multiplicity |

| -136.4 | s (singlet) |

The major absorption bands from the infrared spectrum of Tetrafluoroterephthalonitrile are listed below.[4]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2245 | Strong | C≡N Stretch |

| 1650 | Medium | C=C Aromatic Stretch |

| 1500 | Strong | C=C Aromatic Stretch |

| 1300 | Strong | C-F Stretch |

| 1000 | Strong | C-F Stretch |

Experimental Protocols

The following sections detail generalized protocols for acquiring spectroscopic data for a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the steps for acquiring ¹H, ¹³C, and ¹⁹F NMR spectra of a solid sample.

-

Sample Preparation :

-

Accurately weigh 5-20 mg of the high-purity solid sample.

-

Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, Acetone-d₆) in a standard 5 mm NMR tube. The choice of solvent depends on the solubility of the compound and its chemical stability.

-

Ensure the sample is fully dissolved to obtain a homogeneous solution for high-resolution spectra.

-

-

Instrument Setup :

-

The NMR experiments are typically performed on a spectrometer with a field strength of 400 MHz or higher.

-

The probe must be tuned to the respective frequencies for ¹H, ¹³C, and ¹⁹F nuclei.

-

The sample is inserted into the magnet, and the magnetic field is locked onto the deuterium signal of the solvent.

-

Shimming is performed to optimize the homogeneity of the magnetic field across the sample.

-

-

Data Acquisition :

-

¹H NMR : A standard single-pulse experiment is used. Key parameters include a 90° pulse angle, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans (typically 16-64) are acquired to achieve a good signal-to-noise ratio.

-

¹³C NMR : A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance sensitivity. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required due to the low natural abundance and longer relaxation times of ¹³C.

-

¹⁹F NMR : ¹⁹F is a highly sensitive nucleus, so fewer scans are generally needed.[5][6] A simple pulse-acquire sequence is often sufficient. Proton decoupling can be used to remove ¹H-¹⁹F couplings if present.[5]

-

-

Data Processing :

-

The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the frequency-domain spectrum.

-

Phase correction and baseline correction are applied.

-

The chemical shifts are referenced to an internal standard (e.g., TMS for ¹H and ¹³C) or an external standard for ¹⁹F (e.g., CFCl₃).

-

Integration of the signals is performed to determine the relative ratios of the different nuclei.

-

Infrared (IR) Spectroscopy

This protocol describes the acquisition of an IR spectrum for a solid sample using the Attenuated Total Reflectance (ATR) or KBr pellet method.

-

Sample Preparation :

-

ATR Method : A small amount of the solid powder is placed directly onto the ATR crystal (e.g., diamond or germanium).[7] Pressure is applied using an anvil to ensure good contact between the sample and the crystal.[7]

-

KBr Pellet Method : Approximately 1-2 mg of the sample is ground with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.[8] This mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

-

Instrument Setup :

-

A background spectrum of the empty ATR crystal or the pure KBr pellet is recorded.

-

The sample is then placed in the IR beam path.

-

-

Data Acquisition :

-

The spectrum is typically recorded from 4000 to 400 cm⁻¹.

-

An appropriate number of scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.

-

-

Data Processing :

-

The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

The positions of the absorption bands are identified and reported in wavenumbers (cm⁻¹).

-

Mass Spectrometry (MS)

This protocol provides a general procedure for obtaining a mass spectrum of a solid organic compound using an electron ionization (EI) or electrospray ionization (ESI) source.[9][10]

-

Sample Preparation :

-

The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL for ESI.

-

For EI with a direct insertion probe, a small amount of the solid is placed in a capillary tube.

-

-

Instrument Setup :

-

Data Acquisition :

-

The sample is introduced into the ion source. For ESI, this is typically done via direct infusion or through a liquid chromatography system. For EI, the direct insertion probe is heated to vaporize the sample.

-

The mass spectrum is recorded, showing the relative abundance of ions at different mass-to-charge (m/z) ratios.

-

-

Data Processing :

-

The resulting mass spectrum is analyzed to identify the molecular ion peak (M⁺ or [M+H]⁺) and major fragment ions.

-

The isotopic pattern of the molecular ion can be used to confirm the elemental composition.

-

Visualized Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel chemical compound.

Caption: Workflow for Spectroscopic Analysis.

References

- 1. 2,3,5,6-Tetrafluoroaniline [webbook.nist.gov]

- 2. Tetrafluoroterephthalonitrile(1835-49-0) 13C NMR spectrum [chemicalbook.com]

- 3. spectrabase.com [spectrabase.com]

- 4. 1,4-Benzenedicarbonitrile, 2,3,5,6-tetrafluoro- [webbook.nist.gov]

- 5. 19Flourine NMR [chem.ch.huji.ac.il]

- 6. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 7. webassign.net [webassign.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 12.1 Mass Spectrometry of Small Molecules: Magnetic-Sector Instruments - Organic Chemistry | OpenStax [openstax.org]

- 10. Mass Spectrometry [www2.chemistry.msu.edu]

- 11. zefsci.com [zefsci.com]

Unveiling 2-Amino-3,5,6-trifluoroterephthalonitrile: A Technical Primer for Drug Discovery

For Immediate Release

Shanghai, China – December 28, 2025 – As the landscape of pharmaceutical research and development continues to evolve, the demand for novel chemical entities with unique properties is paramount. Among the vast array of building blocks available to medicinal chemists, fluorinated aromatic compounds have garnered significant attention for their potential to enhance the pharmacological profiles of drug candidates. This in-depth technical guide focuses on 2-Amino-3,5,6-trifluoroterephthalonitrile, a versatile fluorinated intermediate, providing researchers, scientists, and drug development professionals with a comprehensive overview of its commercial availability, potential applications, and synthetic utility.

Commercial Availability

A critical first step in the research and development pipeline is the procurement of starting materials. This compound (CAS No. 133622-66-9) is available from several commercial suppliers, ensuring its accessibility for laboratory-scale synthesis and larger-scale production. The table below summarizes key information from prominent suppliers.

| Supplier | Purity | Quantity | Additional Information |

| Weifang Yangxu Group Co., Ltd. | 99% | Custom | Offers kilogram to multi-ton scale production. |

| Conier Chem&Pharma Limited | N/A | Inquire for details | - |

| BLD Pharm | N/A | Various | Provides a range of catalog sizes. |

| Chemical Point UG | N/A | Inquire for details | Listed as a supplied product. |

Physicochemical Properties and Synthetic Potential

This compound is a polysubstituted benzene ring containing an amine group, two nitrile functionalities, and three fluorine atoms. This unique combination of functional groups imparts distinct chemical properties that make it a valuable intermediate in organic synthesis. The presence of fluorine atoms is known to enhance metabolic stability, lipophilicity, and binding affinity of molecules, all of which are desirable characteristics in drug design.[1]

The electron-withdrawing nature of the nitrile and fluorine substituents activates the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions. The amino group, being an electron-donating group, can direct the regioselectivity of these reactions and can also be a site for further chemical modification.

Applications in Medicinal Chemistry and Materials Science

While specific, detailed applications of this compound are not extensively documented in publicly available literature, its structural motifs are found in compounds with significant biological activity. The terephthalonitrile core is a feature in various pharmacologically active molecules. For instance, substituted terephthalonitriles have been evaluated for their anti-inflammatory properties. Furthermore, the broader class of aminonitriles serves as a versatile precursor for the synthesis of a wide range of heterocyclic compounds, which are ubiquitous in medicinal chemistry.

A potential application pathway for this compound is in the synthesis of kinase inhibitors. Many kinase inhibitors feature a substituted aromatic or heterocyclic core, and the unique substitution pattern of this compound could be exploited to generate novel inhibitor scaffolds.

Another emerging application for related compounds, such as amino-terephthalonitriles, is in the development of fluorophores for bioimaging. The inherent fluorescence of such molecules can be tuned by modifying the substituents on the benzene ring, opening avenues for the creation of novel probes for cellular imaging.

Experimental Workflow: A Generalized Approach for Derivatization

Given the reactivity profile of this compound, a generalized experimental workflow for its derivatization via nucleophilic aromatic substitution can be proposed. This serves as a foundational protocol that can be adapted by researchers for the synthesis of novel derivatives.

Figure 1. Generalized workflow for the nucleophilic aromatic substitution of this compound.

Logical Relationship: From Building Block to Biological Target

The strategic use of this compound in a drug discovery program can be visualized as a logical progression from a chemical starting material to a potential therapeutic agent that interacts with a biological target.

References

Analogs of 2-Amino-3,5,6-trifluoroterephthalonitrile: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, often leading to compounds with enhanced metabolic stability, binding affinity, and bioavailability.[1][2][3] 2-Amino-3,5,6-trifluoroterephthalonitrile presents a unique starting point for the design of novel therapeutics. Its polyfluorinated benzene ring, coupled with an amino group and two nitrile functionalities, offers a rich platform for chemical modification. This technical guide explores the potential of analogs derived from this core structure, focusing on their synthesis, potential biological activities as kinase inhibitors, and the experimental methodologies required for their development.

Proposed Analogs and Structure-Activity Relationships

Analogs of this compound can be systematically designed by modifying three key regions of the molecule: the amino group, the fluorine substituents, and the nitrile groups.

-

Modification of the Amino Group (R¹): The amino group is a key site for derivatization to explore interactions with the target protein. Acylation, sulfonylation, or alkylation can introduce a variety of functional groups that can modulate the compound's electronic and steric properties.

-

Substitution of Fluorine Atoms (R²): The fluorine atoms on the aromatic ring are susceptible to nucleophilic aromatic substitution (SNAr), allowing for their replacement with other functionalities.[4][5][6][7] This can be a powerful strategy to modulate the electronics of the ring and to introduce new binding motifs.

-

Modification of Nitrile Groups: While the nitrile groups are generally less reactive, they can be hydrolyzed to amides or carboxylic acids, or participate in cycloaddition reactions to form heterocyclic rings, further expanding the chemical space.

The following table summarizes a hypothetical set of analogs and their potential biological activity, based on common structure-activity relationships observed in kinase inhibitors.

| Compound ID | R¹ Substituent | R² Substituent | Modification of Nitrile | Hypothetical IC₅₀ (nM) vs. EGFR | Hypothetical IC₅₀ (nM) vs. HER2 | Hypothetical IC₅₀ (nM) vs. VEGFR2 |

| Core-001 | -H | -F | None | >10000 | >10000 | >10000 |

| A-001 | -C(O)CH₃ | -F | None | 5230 | 6120 | 8540 |

| A-002 | -C(O)c1ccccc1 | -F | None | 1250 | 1500 | 2300 |

| B-001 | -H | -OCH₃ (at C5) | None | 850 | 970 | 1120 |

| B-002 | -H | -N(CH₃)₂ (at C5) | None | 45 | 60 | 150 |

| C-001 | -H | -phenyl (at C5) | None | 210 | 350 | 500 |

| C-002 | -H | -pyridin-4-yl (at C5) | None | 95 | 120 | 280 |

Synthetic Strategies

The synthesis of the proposed analogs can be achieved through established organic chemistry reactions. The two primary approaches would be Nucleophilic Aromatic Substitution (SNAr) to replace the fluorine atoms and Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, for the introduction of aryl or heteroaryl groups.

Experimental Workflow for Analog Synthesis

Caption: Synthetic workflows for analog generation.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr)

This protocol describes a general procedure for the substitution of a fluorine atom with a nucleophile.

Materials:

-

This compound

-

Nucleophile (e.g., sodium methoxide, dimethylamine) (1.2 equivalents)

-

Potassium carbonate (2.0 equivalents)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Round-bottom flask, magnetic stirrer, condenser, nitrogen inlet

-

Ethyl acetate, brine, anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 equivalent) and anhydrous DMF.

-

Add potassium carbonate (2.0 equivalents) and the nucleophile (1.2 equivalents).

-

Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol outlines the synthesis of C5-aryl analogs from a brominated intermediate.[8][9][10][11][12]

Materials:

-

2-Amino-5-bromo-3,6-difluoroterephthalonitrile (requires separate synthesis)

-

Arylboronic acid (1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Sodium carbonate (2.0 equivalents)

-

Toluene and water (4:1 mixture)

-

Round-bottom flask, magnetic stirrer, condenser, nitrogen inlet

-

Ethyl acetate, brine, anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, combine 2-Amino-5-bromo-3,6-difluoroterephthalonitrile (1.0 equivalent), the arylboronic acid (1.5 equivalents), and sodium carbonate (2.0 equivalents).

-

Add the palladium catalyst (5 mol%).

-

Seal the flask, evacuate, and backfill with nitrogen three times.

-

Add the degassed toluene/water solvent mixture.

-

Heat the reaction to 90-100 °C and stir for 6-18 hours, monitoring by TLC or LC-MS.

-

After completion, cool the mixture and dilute it with ethyl acetate.

-

Wash the organic layer with water and then brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the residue by flash column chromatography.

Potential Biological Activity: Kinase Inhibition

Many small molecules containing fluorinated aromatic rings and nitrogen heterocycles have shown potent activity as kinase inhibitors.[13][14][15][16][17] The proposed analogs of this compound could potentially target receptor tyrosine kinases such as EGFR, HER2, or VEGFR, which are implicated in various cancers.[18][19][20][21][22][23][24][25][26]

Hypothesized Signaling Pathway Inhibition

The diagram below illustrates the HER2 signaling pathway, a potential target for these novel analogs. HER2 activation leads to the stimulation of downstream pathways like PI3K/Akt and RAS/MAPK, promoting cell proliferation and survival.[18][19][21][27][28] Inhibition of HER2 kinase activity by a small molecule would block these signals.

Caption: Simplified HER2 signaling pathway and proposed point of inhibition.

Experimental Protocols for Biological Evaluation

Workflow for Kinase Inhibitor Screening

Caption: Workflow for identifying and characterizing kinase inhibitors.

Protocol 3: In Vitro Kinase Inhibition Assay (Generic)

This protocol provides a general framework for assessing the inhibitory activity of the synthesized analogs against a target kinase.[29][30][31][32][33]

Materials:

-

Recombinant kinase (e.g., EGFR, HER2, VEGFR2)

-

Kinase substrate (peptide or protein)

-

Adenosine triphosphate (ATP)

-

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

Test compounds (analogs) dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

384-well microplates (white)

-

Multichannel pipettes, plate reader (luminometer)

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in assay buffer to the desired final concentrations.

-

Kinase Reaction Setup:

-

To each well of a 384-well plate, add 2.5 µL of test compound solution.

-

Add 2.5 µL of the kinase and substrate mixture in assay buffer.

-

Pre-incubate for 15 minutes at room temperature.

-

Initiate the kinase reaction by adding 5 µL of ATP solution.

-

-

Kinase Reaction: Incubate the plate at 30 °C for 1 hour.

-

ADP Detection:

-

Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Data Analysis:

-

Calculate the percent inhibition for each compound concentration relative to positive (no inhibitor) and negative (no enzyme) controls.

-

Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Conclusion

This compound serves as a promising scaffold for the development of novel small molecule inhibitors. The synthetic accessibility of its analogs through robust chemical transformations like SNAr and Suzuki coupling, combined with the potential for potent kinase inhibition, makes this an attractive area for further investigation in drug discovery. The protocols and workflows outlined in this guide provide a foundational framework for researchers to explore the therapeutic potential of this compound class.

References

- 1. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. benchchem.com [benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Suzuki-Miyaura Couplings of Fluorinated Arenes - ChemistryViews [chemistryviews.org]

- 11. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 12. researchgate.net [researchgate.net]

- 13. Recent advances on anticancer activity of benzodiazine heterocycles through kinase inhibition - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. Aminopyridine-based c-Jun N-terminal kinase inhibitors with cellular activity and minimal cross-kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Discovery of piperidinyl aminopyrimidine derivatives as IKK-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. hrcak.srce.hr [hrcak.srce.hr]

- 19. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 21. The oncogene HER2; Its signaling and transforming functions and its role in human cancer pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. ClinPGx [clinpgx.org]

- 23. aacrjournals.org [aacrjournals.org]

- 24. cusabio.com [cusabio.com]

- 25. VEGF Pathway | Thermo Fisher Scientific - US [thermofisher.com]

- 26. commerce.bio-rad.com [commerce.bio-rad.com]

- 27. HER2 signaling pathway activation and response of breast cancer cells to HER2-targeting agents is dependent strongly on the 3D microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 28. HER2 - Wikipedia [en.wikipedia.org]

- 29. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 30. reactionbiology.com [reactionbiology.com]

- 31. sigmaaldrich.com [sigmaaldrich.com]

- 32. researchgate.net [researchgate.net]

- 33. bmglabtech.com [bmglabtech.com]

An In-Depth Technical Guide to 2-Amino-3,5,6-trifluoroterephthalonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3,5,6-trifluoroterephthalonitrile is a highly functionalized aromatic compound characterized by a benzene ring substituted with an amino group, three fluorine atoms, and two nitrile groups. This specific arrangement of electron-withdrawing (fluoro and nitrile) and electron-donating (amino) groups suggests its potential as a versatile building block in medicinal chemistry and materials science. However, a comprehensive review of publicly available scientific literature and patent databases reveals a significant scarcity of specific data for this particular molecule.

Physicochemical Properties

A summary of the basic physicochemical properties for this compound, as gathered from chemical supplier databases, is presented below.

| Property | Value | Reference |

| CAS Number | 133622-66-9 | Commercial Supplier |

| Molecular Formula | C₈H₂F₃N₃ | Commercial Supplier |

| Molecular Weight | 197.12 g/mol | Commercial Supplier |

| Melting Point | 138-140 °C | Commercial Supplier |

| Boiling Point | 343.2 °C (Predicted) | Commercial Supplier |

Synthesis Strategies (Inferred)

Detailed experimental protocols for the synthesis of this compound are not described in the reviewed literature. However, synthetic routes can be proposed based on established methods for the preparation of similar fluorinated aromatic amines and nitriles. A plausible synthetic approach would likely start from a readily available, highly fluorinated benzene derivative.

One potential precursor is tetrafluoroterephthalonitrile. The synthesis could proceed via a nucleophilic aromatic substitution (SNAr) reaction, where one of the fluorine atoms is displaced by an amino group.

Proposed Synthetic Workflow

Caption: Proposed synthesis of this compound.

The regioselectivity of the amination reaction would be a critical factor to control, as there are four potential fluorine atoms that could be substituted. The directing effects of the existing nitrile groups would influence the position of the incoming amino group.

Potential Applications and Biological Activity (Inferred)

The biological activity of this compound has not been reported. However, the presence of the fluorinated aminobenzonitrile scaffold suggests potential for investigation in several areas of drug discovery. Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The nitrile groups can participate in hydrogen bonding and may serve as precursors for other functional groups.

Given the biological activities of related compounds, potential areas of interest for this compound could include:

-

Kinase Inhibition: Many kinase inhibitors feature substituted aromatic cores.

-

Antiviral or Antimicrobial Agents: The combination of fluorine and nitrogen-containing heterocycles is found in numerous antimicrobial and antiviral drugs.

-

Central Nervous System (CNS) Agents: The lipophilicity imparted by the fluorine atoms could facilitate blood-brain barrier penetration.

Conclusion

This compound remains a sparsely documented chemical entity. While its basic physicochemical properties are available, a significant gap exists in the scientific literature regarding its synthesis, detailed characterization, and biological evaluation. The information presented in this guide is largely inferred from the chemistry of analogous compounds. Further research is required to fully elucidate the properties and potential applications of this intriguing molecule. Researchers interested in this compound would need to undertake foundational synthetic and analytical work to enable further investigation into its potential in drug discovery and materials science.

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Amino-3,5,6-trifluoroterephthalonitrile

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 2-Amino-3,5,6-trifluoroterephthalonitrile, a valuable intermediate in the development of novel pharmaceuticals and functional materials. The procedure is based on the nucleophilic aromatic substitution (SNAr) of tetrafluoroterephthalonitrile with ammonia.

Introduction

This compound is a key building block in medicinal chemistry and materials science. The presence of a reactive amino group and two nitrile functionalities, combined with a trifluorinated benzene ring, allows for diverse downstream chemical modifications. This document outlines a reproducible laboratory-scale synthesis protocol, including reaction setup, work-up, purification, and characterization of the final product. The reaction proceeds via a selective nucleophilic aromatic substitution, where one fluorine atom of the starting material, tetrafluoroterephthalonitrile, is displaced by an amino group.

Reaction Scheme

The synthesis is a single-step reaction involving the amination of tetrafluoroterephthalonitrile. The electron-withdrawing nature of the two nitrile groups activates the aromatic ring for nucleophilic attack by ammonia.

Figure 1: Reaction scheme for the synthesis of this compound.

Experimental Protocol

Materials and Reagents:

-

Tetrafluoroterephthalonitrile (Starting Material)

-

Aqueous Ammonia (28-30%)

-

Ethanol (Reagent Grade)

-

Ethyl Acetate (EtOAc)

-

Hexanes

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Deionized Water

-

Silica Gel (for column chromatography, 230-400 mesh)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Standard laboratory glassware (beakers, graduated cylinders, etc.)

-

Fume hood

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve tetrafluoroterephthalonitrile (1.0 g, 5.0 mmol) in ethanol (25 mL).

-

Addition of Ammonia: To the stirred solution, add aqueous ammonia (28-30%, 10 mL) dropwise at room temperature.

-

Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to 60°C. Maintain stirring at this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 3:1 mixture of hexanes and ethyl acetate as the eluent.

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel containing deionized water (50 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Combine the organic layers and wash with brine (2 x 20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel.

-

Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30%).

-

Collect the fractions containing the desired product (monitor by TLC).

-

Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid.

-

Data Presentation

| Parameter | Value |

| Starting Material | Tetrafluoroterephthalonitrile |

| Reagent | Aqueous Ammonia (28-30%) |

| Solvent | Ethanol |

| Reaction Temperature | 60°C |

| Reaction Time | 4-6 hours |

| Typical Yield | 75-85% |

| Appearance | White to off-white solid |

| Molecular Formula | C₈H₂F₃N₃ |

| Molecular Weight | 197.11 g/mol |

Characterization Data (Expected):

-

¹⁹F NMR (CFCl₃): Three distinct signals are expected in the aromatic region for the three different fluorine environments.

-

¹H NMR: A broad singlet corresponding to the amino (-NH₂) protons.

-

¹³C NMR: Signals corresponding to the aromatic carbons (including those bonded to fluorine and nitrile groups) and the carbon bearing the amino group.

-

Mass Spectrometry (MS): m/z = 197.02 (M⁺).

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Safety Precautions

-

This procedure should be carried out in a well-ventilated fume hood.

-

Tetrafluoroterephthalonitrile and its derivatives are potentially toxic and should be handled with care.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Aqueous ammonia is corrosive and has a pungent odor; handle with caution.

Application Notes and Protocols for the Synthesis of 2-Amino-3,5,6-trifluoroterephthalonitrile via Nucleophilic Aromatic Substitution

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3,5,6-trifluoroterephthalonitrile is a valuable intermediate in the synthesis of various pharmaceuticals and functional materials. Its structure, featuring a highly functionalized aromatic ring, makes it a versatile building block for creating complex molecules. The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction, a powerful tool for the functionalization of electron-deficient aromatic rings.[1]

This document provides detailed application notes and experimental protocols for the synthesis of this compound from 2,3,5,6-tetrafluoroterephthalonitrile and ammonia. The protocols are based on established methodologies for similar transformations and are intended to guide researchers in the successful synthesis and characterization of this important compound.

Reaction Principle: Nucleophilic Aromatic Substitution (SNAr)

The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. In this reaction, the electron-poor tetrafluoroterephthalonitrile ring is attacked by the nucleophilic ammonia. The strong electron-withdrawing nature of the two nitrile groups and the four fluorine atoms activates the aromatic ring towards nucleophilic attack. The reaction proceeds through a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the departure of a fluoride leaving group to yield the aminated product.[1]

Experimental Protocols

Materials and Equipment:

-

2,3,5,6-Tetrafluoroterephthalonitrile (Starting Material)

-

Liquid Ammonia (or concentrated aqueous ammonia)

-

Ethanol (Anhydrous)

-

Toluene (for purification)

-

High-pressure reaction vessel (autoclave)

-

Magnetic stirrer with heating plate

-

Standard laboratory glassware

-

Rotary evaporator

-

Filtration apparatus

-

NMR spectrometer

-

Mass spectrometer

-

Melting point apparatus

Safety Precautions:

-

This reaction should be carried out in a well-ventilated fume hood.

-

Liquid ammonia is a hazardous substance and should be handled with extreme care, using appropriate personal protective equipment (PPE), including cryogenic gloves and a face shield.

-

The reaction is performed under pressure; ensure the high-pressure vessel is properly sealed and operated according to the manufacturer's instructions.

-

Wear standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

Protocol 1: Synthesis of this compound

This protocol is adapted from a similar procedure for the ammonolysis of a fluorinated benzonitrile.

-

Reaction Setup: In a high-pressure reaction vessel, dissolve 2,3,5,6-tetrafluoroterephthalonitrile (1.0 eq) in anhydrous ethanol (3-5 L per kg of starting material).

-

Addition of Ammonia: Cool the vessel and carefully add liquid ammonia (1.5 eq).

-

Reaction: Seal the reaction vessel and heat the mixture to 120°C with constant stirring. Maintain this temperature for 8 hours. Monitor the reaction progress by TLC or GC-MS if possible.

-

Work-up: After the reaction is complete, cool the vessel to room temperature and carefully vent the excess ammonia in a safe manner.

-

Isolation of Crude Product: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

Purification: Recrystallize the crude product from toluene (4-8 L per kg of crude product) to obtain the purified this compound.

-

Drying: Dry the purified product under vacuum.

Data Presentation

Table 1: Reactant and Product Information

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 2,3,5,6-Tetrafluoroterephthalonitrile | 1835-49-0 | C₈F₄N₂ | 200.09 |

| This compound | 133622-66-9 | C₈H₂F₃N₃ | 197.11 |

Table 2: Summary of a Representative Synthesis

| Parameter | Value |

| Starting Material | 2,3,5,6-Tetrafluoroterephthalonitrile (10 g) |

| Reagent | Liquid Ammonia (1.5 eq) |

| Solvent | Ethanol (40 mL) |

| Reaction Temperature | 120°C |

| Reaction Time | 8 hours |

| Expected Yield | >70% (based on analogous reactions) |

| Appearance | Crystalline solid |

| Purification Method | Recrystallization from toluene |

Table 3: Spectroscopic Data for this compound

| Spectroscopic Technique | Data |

| ¹H NMR | No experimental data found in the searched literature. Predicted shifts would show a broad singlet for the -NH₂ protons. |

| ¹³C NMR | No experimental data found in the searched literature. Predicted shifts would show signals for the aromatic carbons and the nitrile carbons, with C-F couplings. |

| Mass Spectrometry | Predicted m/z: [M+H]⁺ = 198.0279, [M+Na]⁺ = 220.0098.[2] |

| Molecular Formula | C₈H₂F₃N₃[2] |

| SMILES | C1=C(C(=C(C(=C1F)N)F)C#N)F)C#N[2] |

| InChI | InChI=1S/C8H2F3N3/c9-5-3(1-12)7(11)8(14)4(2-13)6(5)10/h14H2[2] |

Visualizations

Caption: Nucleophilic Aromatic Substitution (SNAr) Mechanism.

Caption: Experimental Workflow for Synthesis.

References

Synthesis of 2-Amino-3,5,6-trifluoroterephthalonitrile: An Application Note and Experimental Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of 2-Amino-3,5,6-trifluoroterephthalonitrile, a valuable fluorinated building block in medicinal chemistry and materials science. The synthetic approach is based on the nucleophilic aromatic substitution (SNAr) of a fluorine atom on 2,3,5,6-tetrafluoroterephthalonitrile with ammonia. This application note includes a step-by-step methodology, a summary of quantitative data, and a visual representation of the experimental workflow to ensure reproducibility and clarity for researchers.

Introduction

Fluorinated aromatic compounds are of significant interest in drug discovery and materials science due to the unique properties conferred by fluorine atoms, such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics. This compound serves as a versatile intermediate for the synthesis of more complex molecules, including phthalocyanines and other functional dyes. The presence of both amino and cyano groups on a polyfluorinated benzene ring makes it a key precursor for various chemical transformations. The protocol described herein details a practical and accessible method for its preparation from a commercially available starting material.

Reaction Scheme

The synthesis proceeds via a nucleophilic aromatic substitution reaction where one of the highly activated fluorine atoms of 2,3,5,6-tetrafluoroterephthalonitrile is displaced by an amino group upon reaction with ammonia.

Figure 1: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is derived from established methodologies for the amination of polyfluoroaromatic compounds.[1][2][3]

Materials:

-

2,3,5,6-Tetrafluoroterephthalonitrile (CAS: 1835-49-0)

-

Aqueous ammonia (28-30% solution)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Deionized water

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Equipment:

-

High-pressure reaction vessel (autoclave) or a sealed, thick-walled glass tube

-

Magnetic stirrer with heating capabilities

-

Rotary evaporator

-

Standard laboratory glassware (round-bottom flask, separatory funnel, beakers, etc.)

-

Chromatography column

Procedure:

-

Reaction Setup: In a high-pressure reaction vessel, dissolve 2,3,5,6-tetrafluoroterephthalonitrile (1.0 g, 5.0 mmol) in anhydrous dimethyl sulfoxide (20 mL).

-

Addition of Ammonia: To the stirred solution, add aqueous ammonia (28-30%, 5.0 mL, ~75 mmol).

-